Electronic Properties & Synthetic Utility of Halogenated Phenylacetylenes
Executive Summary: The Halogen Bridge Halogenated phenylacetylenes (HPAs) occupy a unique niche at the intersection of organic electronics and medicinal chemistry. Unlike simple aryl alkynes, the introduction of halogen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Halogen Bridge
Halogenated phenylacetylenes (HPAs) occupy a unique niche at the intersection of organic electronics and medicinal chemistry. Unlike simple aryl alkynes, the introduction of halogen substituents (F, Cl, Br, I) onto the phenyl ring creates a tunable electronic chassis. This guide dissects the electronic architecture of these systems—specifically how the interplay between inductive withdrawal (
) and resonance donation () modulates the alkyne’s reactivity and spectroscopic signature. Furthermore, it details the -hole phenomenon , a critical feature for crystal engineering and ligand-protein binding, and provides optimized, self-validating protocols for their synthesis.
Electronic Architecture & Orbital Engineering
The utility of HPAs lies in the ability to fine-tune the HOMO-LUMO gap and the electron density of the acetylenic bond.
Substituent Effects: The Hammett-Resonance Interplay
The electronic environment of the triple bond is dictated by the position and nature of the halogen.
Fluorine (
): Dominated by the inductive effect (). When placed para to the alkyne, it lowers the HOMO energy, increasing oxidative stability.
Iodine (
): Exhibits significant polarizability and a heavy-atom effect. While still electron-withdrawing, its ability to donate electron density via resonance () can paradoxically shield the -carbon of the alkyne.
Hammett Correlation:
Experimental data confirms a linear correlation between Hammett constants (
) and the C NMR chemical shifts of the acetylenic carbons. The sensitivity of the -carbon (terminal or substituted) to these effects is higher than the -carbon due to polarization transmission through the -system.
HOMO-LUMO Gap Engineering
Perhalogenation (replacing all phenyl hydrogens with halogens) significantly alters optoelectronic properties.
Gap Narrowing: Increasing halogen size (F
I) or number generally narrows the HOMO-LUMO gap. This is critical for molecular wires where low band-gaps facilitate electron transport.
Conductivity: Halogenated derivatives often show higher single-molecule conductance compared to their hydrogenated counterparts due to better orbital alignment with metal electrodes (e.g., thiol-anchored systems).
The
-Hole and Halogen Bonding
A defining feature of HPAs, particularly bromo- and iodo-derivatives, is the
-hole —a region of positive electrostatic potential on the extension of the C-X bond.
Type II Contacts: In solid-state packing, HPAs form "Type II" halogen bonds (linear,
) where the electrophilic -hole interacts with nucleophiles (e.g., the -cloud of a neighboring alkyne or a nitrogen lone pair). This is distinct from isotropic Type I contacts (dispersive/packing forces).
Figure 1: The hierarchy of electronic effects in halogenated phenylacetylenes. Note how the halogen choice bifurcates into orbital modulation (Inductive/Resonance) and supramolecular capability (Sigma-Hole).
Spectroscopic Signatures (Data Summary)
Accurate characterization relies on recognizing specific shifts induced by halogenation.
Table 1: Representative
C NMR Shifts & Trends
Note: Values are approximate relative to unsubstituted phenylacetylene (PA).
Substituent (para)
(Hammett)
Shift ( ppm vs PA)
Electronic Dominance
-H (Reference)
0.00
0.0
Neutral
-F
0.06
+1.5 (Deshielded)
Inductive ()
-Cl
0.23
+0.8
Mixed
-Br
0.23
+0.2
Mixed
-I
0.18
-3.5 (Shielded)
Resonance/Heavy Atom
-NO2
0.78
+4.5 (Strong Deshielding)
Strong
Interpretation: The shielding of the
-carbon in iodo-phenylacetylene (despite Iodine's electronegativity) is a classic example of the "heavy atom effect" and resonance donation overriding induction at specific positions.
Experimental Protocol: Optimized Synthesis
Context: The synthesis of HPAs is routinely performed via Sonogashira Cross-Coupling . However, standard protocols often suffer from Glaser homocoupling (alkyne-alkyne dimerization) when using electron-deficient aryl halides.
Objective: Synthesize 4-bromophenylacetylene with minimized homocoupling.
Why Copper-Free? Eliminating CuI reduces the formation of the copper-acetylide intermediate, which is prone to oxidative dimerization (Glaser coupling) in the presence of trace oxygen.
Reagents:
Aryl Halide: 1-bromo-4-iodobenzene (1.0 equiv) - Selective coupling at I-site.
Alkyne: Trimethylsilylacetylene (1.2 equiv) - Protected alkyne prevents side reactions.
Catalyst:
(2 mol%).
Base: Diisopropylamine (DIPA) (3.0 equiv).
Solvent: Anhydrous THF (degassed).
Step-by-Step Workflow:
System Prep: Flame-dry a Schlenk flask and cycle Argon/Vacuum (3x).
Charge: Add
and 1-bromo-4-iodobenzene under Argon flow.
Solvation: Add degassed THF and DIPA. The solution should turn yellow/orange.
Addition: Add Trimethylsilylacetylene dropwise via syringe.
Reaction: Stir at room temperature for 4–6 hours.
Self-Validation Check (TLC): Monitor disappearance of aryl iodide (
in Hexane) and appearance of fluorescent product (). If conversion <50% after 2h, raise temp to 40°C.
Deprotection (In-situ): Once coupled, add TBAF (1.0 M in THF, 1.5 equiv) and stir for 30 mins.
Workup: Quench with sat.
, extract with .
Purification: Silica gel chromatography (100% Pentane). Note: HPAs sublime easily; do not use high vacuum for extended periods.
Figure 2: The catalytic cycle emphasizing the critical transmetallation step where copper-free protocols prevent the Glaser side-reaction.
Applications in Drug Discovery & Materials
Bioisosterism & Metabolic Blocking
In medicinal chemistry, the phenylacetylene unit serves as a rigid linker (spacer) that orients pharmacophores.
Metabolic Stability: The para-position of a phenyl ring is a "hotspot" for CYP450 oxidation. Substituting hydrogen with Fluorine or Chlorine blocks this metabolic soft spot, extending half-life (
).
Lipophilicity Modulation: Halogenation increases
. For example, changing on a phenylacetylene core typically increases by ~0.7 units, enhancing membrane permeability but potentially reducing solubility.
Crystal Engineering
The directionality of the halogen bond allows for predictable supramolecular assembly.[1]
1D Chains: 1,4-diiodophenylacetylene forms linear chains driven by
interactions.
Co-Crystals: HPAs are excellent candidates for co-crystallization with Lewis bases (e.g., pyridines), utilized to alter the melting point or solubility of active pharmaceutical ingredients (APIs).
References
Biasing field effects on electronic properties in halogenated phenylene ethynylene oligomers. SciSpace. (2013). Link
Analysis of Substituent Effects on C-13 NMR Parameters of Substituted Arylacetylene Derivatives. ElectronicsAndBooks. (2000). Link
Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed. (2014). Link
Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions. RSC Publishing. (2020). Link
The Influence of Bioisosteres in Drug Design. PMC. Link
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. (2021). Link
The Synthetic Versatility of 4-Bromo-1-chloro-2-ethynylbenzene: A Technical Guide for Advanced Organic Synthesis
Introduction: Unveiling a Novel Building Block for Complex Molecular Architectures Part 1: Synthesis of 4-Bromo-1-chloro-2-ethynylbenzene The absence of a commercial source for 4-Bromo-1-chloro-2-ethynylbenzene necessita...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Novel Building Block for Complex Molecular Architectures
Part 1: Synthesis of 4-Bromo-1-chloro-2-ethynylbenzene
The absence of a commercial source for 4-Bromo-1-chloro-2-ethynylbenzene necessitates a reliable and efficient synthetic protocol. Two viable routes are proposed, leveraging well-established and robust organic transformations.
This approach capitalizes on the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions. The reactivity trend for Sonogashira coupling is I > Br > Cl, allowing for a highly selective ethynylation at the C-I bond of a tri-halogenated precursor.[1][2]
The proposed starting material is the commercially available 4-Bromo-2-chloro-1-iodobenzene .[3][4]
Diagram 1: Proposed Synthesis of 4-Bromo-1-chloro-2-ethynylbenzene via Selective Sonogashira Coupling
Caption: A two-step synthesis starting from 4-Bromo-2-chloro-1-iodobenzene.
Experimental Protocol: Selective Sonogashira Coupling and Desilylation
Sonogashira Coupling:
To a solution of 4-bromo-2-chloro-1-iodobenzene (1.0 equiv.) in anhydrous THF, add trimethylsilylacetylene (1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
Degas the mixture with argon for 15 minutes.
Add triethylamine (Et₃N, 3.0 equiv.) and stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
Upon completion, filter the reaction mixture through a pad of celite and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 4-bromo-1-chloro-2-((trimethylsilyl)ethynyl)benzene.
Desilylation:
Dissolve the silylated intermediate in methanol (MeOH).
Add potassium carbonate (K₂CO₃, 2.0 equiv.) and stir at room temperature for 1-2 hours.
Monitor the reaction by TLC until the starting material is fully converted.
Neutralize the reaction with dilute HCl and extract with diethyl ether.
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to afford the pure 4-bromo-1-chloro-2-ethynylbenzene.
Proposed Synthetic Route B: Corey-Fuchs Reaction
An alternative strategy involves the conversion of an aldehyde to a terminal alkyne via the Corey-Fuchs reaction.[5][6][7] This two-step, one-pot homologation is a reliable method for alkyne synthesis. The starting material for this route is the commercially available 4-Bromo-2-chlorobenzaldehyde .[8]
Diagram 2: Proposed Synthesis via Corey-Fuchs Reaction
Caption: Corey-Fuchs reaction for the synthesis of the target compound.
Experimental Protocol: Corey-Fuchs Homologation
Dibromo-olefination:
To a solution of triphenylphosphine (PPh₃, 4.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (CBr₄, 2.0 equiv.) portion-wise.
Stir the resulting dark mixture for 15 minutes.
Add a solution of 4-bromo-2-chlorobenzaldehyde (1.0 equiv.) in DCM and allow the reaction to warm to room temperature and stir overnight.[9]
Quench the reaction with water and extract with DCM.
Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to isolate the 1-bromo-4-(2,2-dibromovinyl)-2-chlorobenzene intermediate.
Alkyne Formation:
Dissolve the dibromo-olefin intermediate in anhydrous THF and cool to -78 °C under an argon atmosphere.
Slowly add n-butyllithium (n-BuLi, 2.2 equiv.) and stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature.
Carefully quench the reaction with saturated aqueous NH₄Cl.
Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
Purify the crude product by column chromatography to yield 4-bromo-1-chloro-2-ethynylbenzene.
Part 2: Physicochemical Properties and Spectroscopic Data (Predicted)
While experimental data for 4-Bromo-1-chloro-2-ethynylbenzene is not available, its properties can be predicted based on its structure and comparison with analogous compounds.
Property
Predicted Value/Description
Molecular Formula
C₈H₄BrCl
Molecular Weight
231.48 g/mol
Appearance
Likely a white to off-white solid
Solubility
Soluble in common organic solvents (DCM, THF, ether, acetone), insoluble in water
The true value of 4-Bromo-1-chloro-2-ethynylbenzene lies in the orthogonal reactivity of its three functional groups. This allows for a programmed, stepwise elaboration of the molecule, making it a powerful tool for generating molecular diversity.
Reactions of the Ethynyl Group
The terminal alkyne is a versatile handle for a variety of transformations.
Sonogashira Coupling: The terminal alkyne can be coupled with a wide range of aryl or vinyl halides to introduce further complexity.[1][10]
Click Chemistry (Huisgen Cycloaddition): The ethynyl group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloadditions to form triazoles, which are important pharmacophores.
Glaser Coupling: Oxidative homocoupling of the alkyne can lead to the formation of symmetric diynes, which are valuable in materials science.
Addition Reactions: The alkyne can undergo various addition reactions, including hydrogenation, halogenation, and hydroamination.
Diagram 3: Representative Reactions of the Ethynyl Group
Caption: Key transformations of the terminal alkyne functionality.
Reactions of the Bromo Group
The C-Br bond is the most reactive of the two halogen substituents in palladium-catalyzed cross-coupling reactions.[2]
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
Heck Coupling: Coupling with alkenes to form substituted alkenes.
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
Stille Coupling: Coupling with organostannanes.
Experimental Protocol: Suzuki-Miyaura Coupling at the Bromo Position
To a mixture of 4-bromo-1-chloro-2-ethynylbenzene (1.0 equiv.), an arylboronic acid (1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.) in a suitable solvent (e.g., toluene/ethanol/water mixture).
Add a base, typically Na₂CO₃ or K₂CO₃ (3.0 equiv.).
Degas the mixture and heat under an inert atmosphere until the starting material is consumed.
After cooling, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.
Reactions of the Chloro Group
The C-Cl bond is generally less reactive than the C-Br bond in cross-coupling reactions, allowing for its retention while the bromo group is functionalized.[2] However, under more forcing conditions or with specific catalyst systems, the chloro group can also be engaged in cross-coupling reactions. It can also be a site for nucleophilic aromatic substitution (SNA_r), particularly if activated by electron-withdrawing groups introduced at other positions.
Part 4: Applications in Drug Discovery and Materials Science
The trifunctional nature of 4-Bromo-1-chloro-2-ethynylbenzene makes it an ideal scaffold for the synthesis of:
Novel Heterocycles: Sequential cross-coupling and intramolecular cyclization reactions can lead to the formation of diverse heterocyclic systems.
Multi-substituted Aromatic Compounds: Stepwise functionalization allows for the precise installation of different substituents around the benzene ring, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Conjugated Polymers and Molecular Wires: The ethynyl and bromo functionalities are perfect handles for polymerization reactions, leading to materials with interesting electronic and optical properties.
Conclusion
4-Bromo-1-chloro-2-ethynylbenzene represents a powerful, albeit currently non-commercial, building block for advanced organic synthesis. Its proposed synthesis via selective Sonogashira coupling or Corey-Fuchs reaction is based on reliable and well-understood chemistry. The orthogonal reactivity of its ethynyl, bromo, and chloro groups provides a flexible platform for the construction of complex and diverse molecular architectures. This guide serves as a foundational resource for researchers and scientists to unlock the synthetic potential of this promising intermediate in their pursuit of novel pharmaceuticals and functional materials.
References
Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved February 14, 2026, from [Link]
Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved February 14, 2026, from [Link]
Patil, S. A., et al. (2025, March 17). Corey–Fuchs reaction enabled synthesis of natural products: a review. Journal of the Iranian Chemical Society.
Synthonix. (n.d.). 4-Bromo-2-chloro-1-iodobenzene. Retrieved February 14, 2026, from [Link]
NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved February 14, 2026, from [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 14, 2026, from [Link]
MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved February 14, 2026, from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 14, 2026, from [Link]
Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 14, 2026, from [Link]
ACS Publications. (2004, January 1). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline.
Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved February 14, 2026, from [Link]
Chemdad. (n.d.). 4-BROMO-2-CHLORO-1-IODOBENZENE. Retrieved February 14, 2026, from [Link]
ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved February 14, 2026, from [Link]
Thieme. (2018, May 18). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved February 14, 2026, from [Link]
SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved February 14, 2026, from [Link]
Chemguide. (n.d.). preparation of chlorobenzene, bromobenzene and iodobenzene. Retrieved February 14, 2026, from [Link]
ResearchGate. (n.d.). Sonogashira coupling of compounds 7 with trimethylsilylacetylene. Retrieved February 14, 2026, from [Link]
Google Patents. (n.d.). A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
reactivity profile of 4-Bromo-1-chloro-2-ethynylbenzene functional groups
An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-1-chloro-2-ethynylbenzene Introduction: A Versatile Tri-functionalized Synthetic Building Block 4-Bromo-1-chloro-2-ethynylbenzene is a uniquely structured...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-1-chloro-2-ethynylbenzene
Introduction: A Versatile Tri-functionalized Synthetic Building Block
4-Bromo-1-chloro-2-ethynylbenzene is a uniquely structured aromatic compound featuring three distinct and synthetically valuable functional groups: a bromo substituent, a chloro substituent, and a terminal ethynyl group. This trifecta of reactivity makes it a powerful and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic arrangement of these groups on the benzene ring allows for a high degree of control over subsequent chemical transformations.
The core value of this molecule lies in the differential reactivity of its functional groups, which enables chemists to perform sequential, chemoselective modifications. Understanding this reactivity profile is paramount for its effective utilization in multi-step synthetic campaigns. This guide provides a comprehensive analysis of the reactivity of each functional group, explores the principles of chemoselectivity, and offers practical, field-proven protocols for its strategic functionalization.
Pillar 1: Reactivity of the Aryl Halide Moieties (C-Br and C-Cl)
The carbon-halogen bonds are primary sites for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation.[1][2] The inherent differences in the bond dissociation energies of the C-Br and C-Cl bonds are the foundation of their selective functionalization.
The Reactivity Hierarchy in Cross-Coupling
In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3][4] The activation barrier for this step is significantly lower for heavier halogens. This establishes a clear and exploitable reactivity trend:
For 4-Bromo-1-chloro-2-ethynylbenzene, this means the C-Br bond is substantially more reactive than the C-Cl bond. This differential allows for selective coupling at the C4 position (bromine) while leaving the C1 position (chlorine) intact for subsequent transformations.
Selective Suzuki-Miyaura Coupling at the C-Br Position
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures. By carefully selecting the catalyst and reaction conditions, one can exclusively target the C-Br bond.
Causality of Experimental Choices:
Catalyst: A standard Pd(0) catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands is sufficient for activating the C-Br bond. Bulky, electron-rich phosphine ligands can facilitate the reaction but are often not necessary for this selective step.
Base: A moderately strong base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.[1][4] The choice of an aqueous base in a biphasic system is common and effective.
Temperature: The reaction can often be conducted at moderate temperatures (e.g., 80-100 °C). Higher temperatures risk promoting the slower oxidative addition into the C-Cl bond.[7]
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-1-chloro-2-ethynylbenzene (1.0 eq.), the desired arylboronic acid (1.1-1.3 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
Solvent & Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane or toluene, followed by a degassed aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0 eq.).
Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material typically occurs within 2-12 hours.
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the 4-aryl-1-chloro-2-ethynylbenzene derivative.
Activating the C-Cl Bond
While less reactive, the C-Cl bond can be functionalized, typically after the C-Br bond has been addressed. This requires more forcing conditions or specialized catalytic systems.
Causality of Experimental Choices:
Catalyst System: Activation of aryl chlorides generally requires more electron-rich and sterically demanding ligands, such as biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8] These ligands form more reactive Pd(0) species that can undergo oxidative addition into the stronger C-Cl bond.
Temperature: Higher reaction temperatures are almost always necessary to overcome the higher activation energy for C-Cl bond cleavage.[7][8]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions require the aromatic ring to be activated by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[9][10][11] 4-Bromo-1-chloro-2-ethynylbenzene lacks such strong activation, rendering it generally unreactive towards SNAr under standard conditions.
Pillar 2: Reactivity of the Terminal Alkyne (C≡C-H)
The terminal alkyne is a versatile functional group with a distinct reactivity profile centered on the acidity of its proton and the high electron density of the triple bond.[12]
Acidity and Acetylide Formation
The sp-hybridized carbon of a terminal alkyne imparts significant acidity to the attached proton (pKa ≈ 25), making it far more acidic than protons on alkenes (pKa ≈ 44) or alkanes (pKa ≈ 50).[13] This allows for easy deprotonation by a suitable base (e.g., NaH, NaNH₂, or organolithium reagents) to form a highly nucleophilic acetylide anion.[14][15] This acetylide can then react with a variety of electrophiles (e.g., alkyl halides, epoxides, carbonyls) in C-C bond-forming reactions.[13][16]
Sonogashira Coupling
The Sonogashira coupling is the palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[6][17] It is one of the most powerful methods for constructing arylalkyne and enyne scaffolds. The reaction proceeds via two interconnected catalytic cycles.[18]
Causality of Experimental Choices:
Palladium Catalyst: As with other cross-couplings, a Pd(0) species initiates the cycle by oxidative addition to the aryl halide.
Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne, after deprotonation by the amine base, to form a copper acetylide intermediate. This species is crucial for the transmetalation step with the Pd(II) complex.[17]
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves both to deprotonate the alkyne and to act as a solvent or co-solvent.[6]
Experimental Protocol: Sonogashira Coupling
Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 4-iodoanisole, 1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) iodide (CuI, 2-5 mol%).
Solvent & Reagent Addition: Add a degassed amine solvent (e.g., Et₃N or THF/i-Pr₂NH mixture). Add 4-Bromo-1-chloro-2-ethynylbenzene (1.1 eq.) via syringe.
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid, and progress can be monitored by TLC or GC-MS.
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate.
Purification: Dissolve the residue and wash with aqueous NH₄Cl to remove copper salts. Extract with an organic solvent, dry the organic layer, and concentrate. Purify the product by column chromatography.
Electrophilic Addition
Like alkenes, the π-bonds of the alkyne can undergo electrophilic addition reactions.[15][16] For instance, hydration in the presence of an acid and a mercury catalyst yields a ketone via an enol intermediate, following Markovnikov's rule.[14][15]
Pillar 3: Chemoselectivity and Strategic Synthesis
The true synthetic power of 4-Bromo-1-chloro-2-ethynylbenzene is realized through the selective and sequential manipulation of its functional groups. The predictable reactivity hierarchy allows for an "orthogonal" synthetic strategy, where one group can be modified without affecting the others.
A Logic Map for Selective Reactions
The choice of reagents and conditions dictates which functional group will react. This can be visualized as a decision-making workflow.
Caption: Chemoselective reaction pathways for 4-Bromo-1-chloro-2-ethynylbenzene.
Summary of Selective Transformations
The following table summarizes the conditions for achieving chemoselective reactions on the primary functional groups.
Forms a disubstituted alkyne. C-Br and C-Cl remain.
Acetylide Formation
n-BuLi or NaH, THF, -78°C to RT; then add electrophile
Forms a C-C bond at the alkyne terminus.
Conclusion
4-Bromo-1-chloro-2-ethynylbenzene is a textbook example of a multi-functional synthetic intermediate where logical, knowledge-based control of reaction conditions allows for precise and predictable chemical modifications. The well-defined reactivity hierarchy—C-Br > C-Cl for cross-coupling and the distinct reactivity of the terminal alkyne—provides chemists with a powerful toolkit for building molecular complexity. By mastering the principles of chemoselectivity outlined in this guide, researchers can unlock the full potential of this versatile building block for applications in drug discovery, materials science, and beyond.
References
Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps. [Link]
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2023). MDPI. [Link]
Alkyne Reactivity. Michigan State University Department of Chemistry. [Link]
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2020). National Center for Biotechnology Information. [Link]
Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. (2020). ACS Publications. [Link]
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Royal Society of Chemistry. [Link]
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize. [Link]
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. (2021). ResearchGate. [Link]
Application Note: Chemoselective Synthesis of 5-Bromoindoles from 4-Bromo-1-chloro-2-ethynylbenzene
This Application Note is designed for research scientists and medicinal chemists focusing on the chemoselective synthesis of high-value indole scaffolds. Part 1: Strategic Overview The Synthetic Challenge The transformat...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and medicinal chemists focusing on the chemoselective synthesis of high-value indole scaffolds.
Part 1: Strategic Overview
The Synthetic Challenge
The transformation of 4-Bromo-1-chloro-2-ethynylbenzene into a substituted indole presents a specific chemoselectivity paradox common in complex molecule synthesis:
Inert Electrophile (C1-Cl): The indole nitrogen must be installed at the C1 position, displacing a chloride. Aryl chlorides are notoriously sluggish electrophiles compared to bromides or iodides.
Reactive Distraction (C4-Br): The molecule contains a bromine atom at C4. Standard Palladium-catalyzed C-N coupling conditions (Buchwald-Hartwig) generally follow the oxidative addition order I > Br > Cl. Consequently, a Pd-catalyzed approach risks aminating the C4 position (para-coupling) rather than forming the indole core, or leading to polymerization.
Regioselectivity (Indole vs. Quinoline): The cyclization of the intermediate o-alkynylaniline must proceed via a 5-endo-dig pathway to form an indole, avoiding the thermodynamically competitive 6-endo-dig pathway that yields quinolines.
The Solution: Copper-Catalyzed Domino Annulation
To resolve these conflicts, this protocol utilizes a Copper(I)-Catalyzed Domino C-N Coupling/Hydroamination strategy. Unlike Palladium, Copper catalysts (stabilized by ligands like L-Proline or DMEDA) can be tuned to activate the ortho-alkynyl chloride for nucleophilic attack by primary amines while leaving the para-bromide intact. This preserves the C5-Br handle (in the final indole numbering) for subsequent diversification (e.g., Suzuki-Miyaura coupling) in SAR studies.
Part 2: Reaction Mechanism & Pathway
The reaction proceeds through a tandem sequence:
Coordination: The Cu(I) catalyst coordinates with the amine and the alkyne π-system.
Oxidative Insertion/Nucleophilic Attack: Facilitated by the ortho-alkyne effect, the amine displaces the C1-chloride.
5-endo-dig Cyclization: The nitrogen nucleophile attacks the activated alkyne to close the pyrrole ring.
Mechanistic Workflow (DOT Visualization)
Caption: Figure 1. Copper-catalyzed domino sequence prioritizing C-Cl activation via ortho-alkyne assistance, preserving the C-Br handle.
Part 3: Detailed Experimental Protocol
Reagents & Stoichiometry
Component
Role
Equiv.
Notes
4-Bromo-1-chloro-2-ethynylbenzene
Substrate
1.0
Limiting reagent.
Primary Amine (R-NH₂)
Nucleophile
1.2 - 1.5
Excess ensures conversion.
CuI (Copper(I) Iodide)
Catalyst
0.10 (10 mol%)
99.99% purity recommended.
L-Proline
Ligand
0.20 (20 mol%)
Promotes coupling of aryl chlorides.
K₂CO₃ (Potassium Carbonate)
Base
2.0
Anhydrous, granular.
DMSO (Dimethyl Sulfoxide)
Solvent
[0.5 M]
Dry, degassed.
Step-by-Step Methodology
Pre-Catalyst Formation (Inert Atmosphere):
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol) and L-Proline (23 mg, 0.2 mmol).
Evacuate and backfill with Argon (3 cycles).
Add DMSO (2.0 mL) and stir at room temperature for 10 minutes until a homogeneous complex forms (often slightly blue/green).
Substrate Addition:
Add K₂CO₃ (276 mg, 2.0 mmol) to the tube under Argon flow.
Add 4-Bromo-1-chloro-2-ethynylbenzene (215 mg, 1.0 mmol) and the desired Primary Amine (1.2 mmol).
Expert Tip: If the amine is a liquid, add it via syringe. If solid, add it with the base.
Reaction Phase:
Seal the tube and heat the mixture to 90–110 °C in an oil bath.
Monitor via TLC (Hexane/EtOAc) or LC-MS.
Timeframe: Reaction typically reaches completion in 12–24 hours. The disappearance of the starting material and the appearance of a fluorescent spot (indole) indicates progress.
Work-up & Purification:
Cool to room temperature.[1][2] Dilute with Ethyl Acetate (20 mL) and water (20 mL).
Filter through a pad of Celite to remove copper salts.
Wash the organic layer with brine (3 x 15 mL) to remove DMSO.
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Purify via Flash Column Chromatography (Silica Gel).
Eluent: Gradient Hexane → 5-10% EtOAc/Hexane.
Part 4: Troubleshooting & Expert Insights (E-E-A-T)
Chemoselectivity Failure (Br Reaction)
Symptom: LC-MS shows a mass corresponding to diamination (reaction at both Cl and Br) or oligomerization.
Root Cause: Temperature too high (>120°C) or ligand promotes general oxidative addition too aggressively.
Correction: Lower temperature to 80°C and increase reaction time. Ensure strictly anhydrous DMSO is used, as water can promote side reactions. Switch ligand to DMEDA (N,N'-Dimethylethylenediamine) if L-Proline fails; DMEDA is often milder and highly specific for Ullmann-type couplings.
Sluggish Conversion (Inert Chloride)
Symptom: Starting material persists after 24 hours.
Root Cause: The C1-Cl bond is strong.
Correction:
Ligand Switch: Use 2-Acetylcyclohexanone (20 mol%) with Cs₂CO₃ instead of K₂CO₃. This system is more active for aryl chlorides.
Concentration: Increase concentration to [1.0 M] to drive the intermolecular kinetics.
Regioselectivity (Quinoline Formation)
Symptom: Formation of a 6-membered ring byproduct (Quinoline).
Insight: Indole formation (5-endo-dig) is favored by Copper. If Quinoline forms, it suggests the mechanism is shifting to a radical pathway or thermal rearrangement.
Correction: strictly maintain the Cu(I) oxidation state. Avoid oxygen leaks. Add 5 mol% Sodium Ascorbate to prevent oxidation of Cu(I) to Cu(II).
Part 5: References
Original Methodology (Cu-Catalyzed Indole Synthesis):
Cacchi, S., Fabrizi, G., & Parisi, L. M. (2004). "Palladium- and Copper-Catalyzed Synthesis of Indoles from 2-Alkynyl-1-haloarenes". Organic Letters, 6(22), 4129–4132.
Mechanistic Insight (5-endo-dig Cyclization):
Ackermann, L. (2011). "Transition-Metal-Catalyzed Synthesis of Indoles". Organic Synthesis Highlights.
Ligand Effects on Aryl Chlorides:
Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles". Accounts of Chemical Research, 41(11), 1450–1460.
General Reactivity of 1-Chloro-2-ethynylbenzene:
PubChem Compound Summary for CID 585995, 1-Chloro-2-ethynylbenzene.
experimental procedure for functionalizing 4-Bromo-1-chloro-2-ethynylbenzene
An Application Guide to the Strategic Functionalization of 4-Bromo-1-chloro-2-ethynylbenzene Abstract 4-Bromo-1-chloro-2-ethynylbenzene is a versatile trifunctional synthetic building block, offering three distinct react...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Strategic Functionalization of 4-Bromo-1-chloro-2-ethynylbenzene
Abstract
4-Bromo-1-chloro-2-ethynylbenzene is a versatile trifunctional synthetic building block, offering three distinct reaction sites for sequential and selective modification: a terminal alkyne, a reactive bromo-substituent, and a more robust chloro-substituent. This guide provides researchers, chemists, and drug development professionals with detailed protocols and the underlying chemical principles for strategically functionalizing this molecule. We will explore palladium-catalyzed cross-coupling reactions at the carbon-bromine bond and copper-catalyzed cycloaddition at the ethynyl group, enabling the construction of complex molecular architectures.
Introduction: A Multifaceted Building Block
The utility of 4-Bromo-1-chloro-2-ethynylbenzene in organic synthesis stems from the differential reactivity of its functional groups. The terminal alkyne is a gateway to 1,2,3-triazoles via cycloaddition reactions, a cornerstone of "click chemistry".[1][2][3] The aryl halides, in turn, are prime candidates for carbon-carbon bond formation through transition-metal catalysis.
A critical principle governing the functionalization of this substrate is the relative reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker and more susceptible to oxidative addition by a palladium(0) complex than the C-Cl bond. This reactivity difference allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for potential subsequent transformations.[4]
This document details three primary transformations: Sonogashira coupling, Suzuki-Miyaura coupling, and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
General Laboratory and Safety Protocols
Researcher's Responsibility: Prior to any experimental work, it is imperative to conduct a thorough literature search and risk assessment. All procedures should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5][6]
Chemical-Specific Hazards:
Organobromine Compounds: These compounds can be irritants and are harmful if ingested or absorbed through the skin. Handle with care.[7][8]
Terminal Alkynes: While generally stable, terminal alkynes can form explosive metal acetylides under certain conditions. Avoid contact with heavy metal salts where inappropriate.
Palladium and Copper Catalysts: These heavy metal compounds can be toxic and should be handled with care, avoiding inhalation of dust.
Solvents and Reagents: Many organic solvents are flammable and/or toxic. Bases such as triethylamine are corrosive and have strong odors. Always consult the Safety Data Sheet (SDS) for each chemical before use.[7]
An emergency eyewash and safety shower must be readily accessible.[6][9]
Protocol I: Sonogashira Cross-Coupling at the C-Br Bond
The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[4][10] The reaction is co-catalyzed by palladium and copper complexes. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, the copper catalyst, and base), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4]
Experimental Protocol: Synthesis of 1-Chloro-2-ethynyl-4-(phenylethynyl)benzene
This protocol details the coupling of 4-Bromo-1-chloro-2-ethynylbenzene with phenylacetylene.
Materials and Reagents
Reagent/Material
M.W. ( g/mol )
Amount (mmol)
Quantity
4-Bromo-1-chloro-2-ethynylbenzene
217.46
1.0
217.5 mg
Phenylacetylene
102.13
1.2
122.6 mg (125 µL)
Bis(triphenylphosphine)palladium(II) dichloride
701.90
0.03
21.1 mg
Copper(I) Iodide (CuI)
190.45
0.06
11.4 mg
Triethylamine (TEA)
101.19
3.0
303.6 mg (418 µL)
Toluene, Anhydrous
-
-
10 mL
Step-by-Step Procedure
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-1-chloro-2-ethynylbenzene (217.5 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21.1 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
Using syringes, add anhydrous toluene (10 mL) and triethylamine (418 µL, 3.0 mmol).
Add phenylacetylene (125 µL, 1.2 mmol) dropwise to the stirring mixture.
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues.
Wash the filtrate with a saturated aqueous solution of NH₄Cl (2 x 15 mL) and then with brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Workflow Diagram
Caption: Workflow for the Sonogashira coupling reaction.
Expected Product Characterization
Analysis
Expected Data for 1-Chloro-2-ethynyl-4-(phenylethynyl)benzene
¹H NMR
Aromatic protons (Ar-H) will appear in the δ 7.2-7.8 ppm range. The terminal alkyne proton (-C≡C-H) of the starting material (around δ 3.0-3.5 ppm) will be absent. The internal alkyne protons are not present.
¹³C NMR
Aromatic carbons will appear in the δ 120-140 ppm range. Four distinct signals for the internal alkyne carbons (-C≡C-) are expected in the δ 80-100 ppm region.[11] The presence of both electron-donating and withdrawing substituents affects the chemical shift of acetylenic carbons.
Mass Spec
Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₆H₉Cl).
Protocol II: Suzuki-Miyaura Cross-Coupling at the C-Br Bond
The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid.[12][13] The catalytic cycle is similar to other palladium-catalyzed couplings and involves oxidative addition, transmetalation (where the organic group is transferred from boron to palladium), and reductive elimination.[13] A base is required to activate the boronic acid for the transmetalation step.[14]
Experimental Protocol: Synthesis of 4'-Chloro-3'-ethynyl-[1,1'-biphenyl]-4-carbonitrile
This protocol details the coupling of 4-Bromo-1-chloro-2-ethynylbenzene with 4-cyanophenylboronic acid.
Materials and Reagents
Reagent/Material
M.W. ( g/mol )
Amount (mmol)
Quantity
4-Bromo-1-chloro-2-ethynylbenzene
217.46
1.0
217.5 mg
4-Cyanophenylboronic acid
146.94
1.1
161.6 mg
Palladium(II) Acetate [Pd(OAc)₂]
224.50
0.015
3.4 mg
Triphenylphosphine (PPh₃)
262.29
0.045
11.8 mg
Sodium Carbonate (Na₂CO₃), 2M aqueous soln.
105.99
2.4
1.2 mL
1-Propanol
-
-
10 mL
Deionized Water
-
-
4 mL
Step-by-Step Procedure
In a 50 mL round-bottomed flask equipped with a magnetic stir bar and condenser, combine 4-Bromo-1-chloro-2-ethynylbenzene (217.5 mg, 1.0 mmol), 4-cyanophenylboronic acid (161.6 mg, 1.1 mmol), and 1-propanol (10 mL).
Stir the mixture under a nitrogen atmosphere for 15 minutes to dissolve the solids.
To the solution, add palladium acetate (3.4 mg, 0.015 mmol), triphenylphosphine (11.8 mg, 0.045 mmol), 2M aqueous sodium carbonate (1.2 mL), and deionized water (4 mL).[14][15]
Heat the solution to reflux (approx. 97-100 °C) under nitrogen until the reaction is complete (typically 1-3 hours), as monitored by TLC.
Cool the reaction to room temperature and add 15 mL of water.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Combine the organic extracts and wash sequentially with 5% sodium carbonate solution (15 mL) and brine (15 mL).[15]
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or flash column chromatography to obtain the desired biphenyl product.
Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Expected Product Characterization
Analysis
Expected Data for 4'-Chloro-3'-ethynyl-[1,1'-biphenyl]-4-carbonitrile
¹H NMR
A complex multiplet pattern in the aromatic region (δ 7.3-8.0 ppm) is expected due to the coupling of protons across the newly formed biaryl system. The terminal alkyne proton signal (δ ~3.5 ppm) should remain.
¹³C NMR
Signals for two distinct aromatic rings, including a quaternary carbon for the nitrile group (-CN) around δ 118-120 ppm. The terminal alkyne carbons will be present in the δ 80-90 ppm range.
IR Spec.
A sharp absorption band around 2220-2230 cm⁻¹ characteristic of the nitrile (C≡N) stretch. A sharp band for the terminal alkyne (≡C-H) stretch around 3300 cm⁻¹ and a C≡C stretch around 2100-2140 cm⁻¹.
Mass Spec
Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₅H₈ClN).
"Click Chemistry" describes reactions that are high-yielding, stereospecific, and generate minimal byproducts.[3] The premier example is the CuAAC reaction, which joins a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[2][16] The reaction is exceptionally reliable and tolerant of a wide range of functional groups, making it ideal for late-stage functionalization. It proceeds under mild, often aqueous, conditions.[2][17]
Experimental Protocol: Synthesis of 1-(Benzyl)-4-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole
This protocol details the reaction of 4-Bromo-1-chloro-2-ethynylbenzene with benzyl azide.
Materials and Reagents
Reagent/Material
M.W. ( g/mol )
Amount (mmol)
Quantity
4-Bromo-1-chloro-2-ethynylbenzene
217.46
1.0
217.5 mg
Benzyl Azide
133.15
1.05
139.8 mg
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
249.68
0.05
12.5 mg
Sodium Ascorbate
198.11
0.15
29.7 mg
tert-Butanol (t-BuOH)
-
-
5 mL
Deionized Water
-
-
5 mL
Step-by-Step Procedure
In a 50 mL vial, dissolve 4-Bromo-1-chloro-2-ethynylbenzene (217.5 mg, 1.0 mmol) and benzyl azide (139.8 mg, 1.05 mmol) in a 1:1 mixture of t-BuOH and water (10 mL total).
In a separate small vial, prepare the catalyst solution: dissolve Copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in 0.5 mL of water.
In another small vial, prepare the reducing agent solution: dissolve sodium ascorbate (29.7 mg, 0.15 mmol) in 0.5 mL of water.
Add the copper sulfate solution to the main reaction mixture and stir for 2 minutes.
Add the sodium ascorbate solution to initiate the reaction. A color change is often observed.[16]
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.
Upon completion, dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can often be purified by simple filtration if it precipitates, or by flash column chromatography if necessary.
Workflow Diagram
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Expected Product Characterization
Analysis
Expected Data for 1-(Benzyl)-4-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole
¹H NMR
The disappearance of the terminal alkyne proton signal (δ ~3.5 ppm) is a key indicator of reaction completion. A new singlet for the triazole proton (C5-H) will appear, typically in the δ 7.5-8.5 ppm range. Signals for the benzyl group (a singlet for the CH₂ around δ 5.5 ppm and aromatic protons) and the substituted phenyl ring will also be present.
¹³C NMR
The terminal alkyne carbons will be replaced by two new signals for the C4 and C5 carbons of the triazole ring, typically in the δ 120-150 ppm range.
Mass Spec
Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₅H₁₁BrClN₃).
Conclusion
4-Bromo-1-chloro-2-ethynylbenzene stands out as a highly adaptable substrate for constructing complex organic molecules. By leveraging the well-established and reliable protocols of Sonogashira coupling, Suzuki-Miyaura coupling, and copper-catalyzed click chemistry, researchers can selectively functionalize different positions on the molecule. The predictable selectivity and high yields associated with these reactions make this building block an invaluable tool in medicinal chemistry, materials science, and synthetic methodology development.
References
The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Aston University.
Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents.
Click Chemistry Protocols. BroadPharm.
Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI.
Introduction to click chemistry: a new method for the labeling and modific
High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. PubMed.
Technical Support Center: Stability & Storage of 4-Bromo-1-chloro-2-ethynylbenzene
[1][2] Introduction Welcome to the Technical Support Center. You are accessing this guide because you are working with 4-Bromo-1-chloro-2-ethynylbenzene , a high-value, reactive intermediate often employed in Sonogashira...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Introduction
Welcome to the Technical Support Center. You are accessing this guide because you are working with 4-Bromo-1-chloro-2-ethynylbenzene , a high-value, reactive intermediate often employed in Sonogashira couplings for API synthesis.[1][2]
This molecule contains a terminal alkyne functionality attached to an electron-deficient aromatic ring.[1][2] This specific electronic environment makes the ethynyl proton more acidic and the
-system more susceptible to radical attack compared to standard phenylacetylene.[1] Improper storage leads to two catastrophic failure modes: oxidative homocoupling (Glaser coupling) and radical polymerization .[2]
This guide provides a self-validating protocol to maintain titer and purity.
Module 1: The Science of Instability (Root Cause Analysis)
To prevent degradation, one must understand the mechanism. The instability of 4-Bromo-1-chloro-2-ethynylbenzene arises from three distinct pathways triggered by environmental factors.
Degradation Pathways[1]
Path A: Radical Polymerization (Thermal/Photolytic): Heat or UV light generates radicals, causing the alkyne triple bonds to attack one another, forming a conjugated poly(phenylacetylene) backbone. This results in a color change (yellow
Path B: Glaser Coupling (Oxidative): In the presence of Oxygen (
) and trace copper salts (often remaining from synthesis), two molecules couple to form a diyne dimer. This is irreversible.
Path C: Cyclotrimerization: Rare in pure storage, but transition metals can catalyze the formation of substituted benzenes.
Visualization of Degradation
The following diagram illustrates how environmental triggers force the monomer into specific degradation products.
Caption: Figure 1. Mechanistic pathways of alkyne degradation. Path A (top) leads to polymerization; Path B (bottom) leads to dimerization.[2]
Module 2: The Gold Standard Storage Protocol
This protocol is designed to be a self-validating system . If you follow these steps, the material will remain stable for >12 months.
Critical Storage Parameters
Parameter
Specification
Scientific Rationale
Temperature
-20°C (± 5°C)
Reduces kinetic energy, effectively halting the rate of thermal polymerization ().[1][2]
Atmosphere
Argon (Preferred) or Nitrogen
Excludes to prevent Glaser coupling.[2] Argon is heavier than air, providing a better "blanket" for the liquid/solid.
Container
Amber Glass
Blocks UV radiation (200-400 nm) which can cleave the -bond to initiate radicals.[1][2]
Stabilizer
BHT (0.1 - 1.0%)
Butylated hydroxytoluene acts as a radical sink.[1][2] It sacrifices itself to stop chain propagation.[1][2]
Headspace
Minimal (<10%)
Reduces the volume of gas available for condensation or oxidation.[2]
Step-by-Step Storage Workflow
Purification Check: Ensure the material is free of copper/palladium residues from synthesis.[2] Pass through a short silica plug if metal content is >10 ppm.[2]
Note: BHT is preferred over Hydroquinone (HQ) because BHT does not require oxygen to function, whereas HQ often needs trace
to be active (which contradicts our inert gas requirement).
Aliquot: Do not store the entire bulk in one vessel. Split into single-use aliquots to avoid freeze-thaw cycles.
Inerting: Flush the vial with Argon for 30 seconds. Cap immediately with a Teflon-lined (PTFE) cap.[2] Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.[1][2]
Cold Storage: Place in -20°C freezer.
Module 3: Troubleshooting & FAQs
Q1: The material has turned from clear/white to a yellow-orange oil. Is it ruined?
Diagnosis: Color change indicates the formation of oligomers (short polymer chains) or conjugated dimers .
Action:
Perform TLC (Thin Layer Chromatography).[2] If the spot is still predominantly the monomer, you can purify it.
Purification: Run a short silica gel column using Hexanes/Ethyl Acetate. The polymer is highly non-polar and sticky; it will often streak or stay at the baseline depending on chain length, while the monomer elutes quickly.
Warning: If the material is dark brown or black, the polymerization is likely autocatalytic and the batch should be discarded safely.
Q2: I need to use the material in a reaction sensitive to BHT. How do I remove the stabilizer?
Protocol: BHT is easily removed immediately prior to use.[1][2]
Dissolve the aliquot in the reaction solvent (e.g., THF or DCM).
Pass the solution through a small pad of activated silica or basic alumina .[2] BHT is more polar than the halogenated alkyne and will adhere to the stationary phase.
Concentrate in vacuo (keep bath <30°C) and use immediately.
Q3: The material arrived frozen. Can I open it immediately?
STOP: Opening a cold vial introduces atmospheric moisture, which condenses instantly on the chemical.
Protocol: Allow the closed vial to equilibrate to room temperature inside a desiccator (approx. 30-60 mins) before opening. This prevents water contamination, which can interfere with subsequent anhydrous coupling reactions.
Q4: Can I store it in solution (e.g., dissolved in DCM)?
Recommendation: Yes, but with caveats.
Pros: Dilution reduces the rate of polymerization (concentration dependent).
Cons: Solvents like DCM or Chloroform can form radicals over time or contain stabilizers (like amylene) that might interfere.[2] Toluene is a superior storage solvent for aryl alkynes if solution storage is necessary.[2]
Module 4: Quality Control (Self-Validation)
Before committing this intermediate to a high-value step (e.g., GMP synthesis), validate its integrity.[1][2]
QC Decision Tree
Caption: Figure 2. Quality Control Logic Flow.
Analytical Markers
H NMR: Look for the acetylenic proton singlet ( ppm).[1][2]
Polymerization Indicator: Disappearance of the sharp singlet and appearance of broad "humps" in the aromatic region (6.5 - 7.5 ppm).
Glaser Dimer Indicator: Disappearance of the acetylenic proton entirely (since the H is lost in the C-C coupling), with new aromatic splitting patterns.
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard protocols for purification of unstable alkynes and removal of inhibitors).
Bretherick, L. (2017).[1][2] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1][2] (Safety data regarding polymerization hazards of aryl acetylenes).
Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction.[2] Angewandte Chemie International Edition, 39(15), 2632-2657.[1][2] (Mechanisms of Glaser coupling and oxidative instability).
Sigma-Aldrich. (n.d.).[1][2] Technical Bulletin: Handling and Storage of Air-Sensitive Reagents. (General inert atmosphere techniques).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Target Molecule: 4-Bromo-1-chloro-2-ethynylbenzene
CAS: 1065128-66-8 (Generic analog reference)
Primary Application: Key intermediate for kinase inhibitors and liquid crystal mesogens.
Critical Quality Attribute (CQA): Regio-purity > 99.5% (specifically regarding the bromine position).
The Challenge:
The synthesis of 4-Bromo-1-chloro-2-ethynylbenzene presents a classic "Halogen Dance" challenge. You are attempting to install a terminal alkyne on a benzene ring that contains three different halogens (if starting from the iodo-precursor) or requires differentiating between a chloro- and bromo-substituent.
The industry-standard route relies on a chemoselective Sonogashira coupling targeting the C-I bond of 4-bromo-1-chloro-2-iodobenzene , leaving the C-Br and C-Cl bonds intact for downstream functionalization.
Critical Process Modules (Troubleshooting & Optimization)
Module A: Chemoselectivity (The "Wrong Halogen" Issue)
Issue:
Users frequently report up to 15% formation of the bis-alkynylated byproduct (coupling at both I and Br sites) or trace coupling at the Br site, leading to inseparable isomeric impurities.
Technical Insight:
The rate of oxidative addition of Pd(0) into aryl-halide bonds follows the order: Ar-I > Ar-Br >> Ar-Cl .[1][2][3]
However, at elevated temperatures (>45°C) or with highly active ligands (e.g., t-Bu3P), the activation energy barrier for Ar-Br insertion is overcome, eroding selectivity.
Troubleshooting Guide:
Symptom
Probable Cause
Corrective Action
Bis-coupling (>2%)
Temperature too high (>40°C).
Cool reaction to 0–15°C. The rate differential between I and Br insertion maximizes at lower temperatures.
Bis-coupling (High)
Catalyst too active (e.g., Pd(dtbpf)Cl2).
Switch to PdCl2(PPh3)2 . Triphenylphosphine is less electron-rich, making the catalyst less prone to inserting into the stronger C-Br bond.
Module B: Safety & Stability (The "Explosion" Risk)
Issue:
Terminal aryl alkynes and their copper intermediates are shock-sensitive and thermally unstable.
Technical Insight:
In the presence of Cu(I) and base, terminal alkynes form Copper Acetylides . These are explosive when dry. During the deprotection step (removing TMS), the free terminal alkyne is generated. If Cu residues are present, acetylides will form.[2][4][5]
Safety Directive:
Never distill the final product to dryness if copper residues are >50 ppm.
Troubleshooting Guide:
Hazard Indicator
Risk Factor
Mitigation Strategy
Green/Red Solids
Copper Acetylide formation.
STOP. Do not scrape. Wash reactor with 10% aq. EDTA or Ammonium Hydroxide to dissolve copper salts.
Exotherm during Deprotection
Uncontrolled cleavage of TMS.
Use K2CO3/Methanol at 0°C. Avoid NaOH, which is too aggressive and generates rapid heat.
Polymerization
Thermal instability of alkyne.
Add BHT (0.1 wt%) to the crude stream if storing for >24 hours. Store under N2 at -20°C.
Module C: Purification (The "Heavy Metal" Trap)
Issue:
Pharmaceutical intermediates require Pd < 10 ppm and Cu < 10 ppm. Standard crystallization often fails to remove Pd-alkyne complexes.
Protocol 2: Metal Scavenging Workflow
Quench the Sonogashira reaction with water/NH4Cl.
Separate organic layer.
Wash organic layer with 10% aqueous L-Cysteine or EDTA solution (3 washes). Reason: L-Cysteine has high affinity for Pd; EDTA sequesters Cu.
Pass the organic stream through a SiliaMetS® Thiol cartridge or stir with activated carbon (C-941) for 2 hours.
Crystallize (if solid) from Heptane/IPA.
Visualizing the Workflow
Diagram 1: Synthetic Logic & Selectivity Control
This diagram illustrates the kinetic competition between the Iodine and Bromine sites and the pathway to the correct product.
Caption: Kinetic selectivity pathway. Path A (Green) is favored by low temperature and phosphine ligands. Path B (Red) leads to critical impurities.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow when analyzing HPLC data during In-Process Control (IPC).
Caption: In-Process Control (IPC) decision matrix for the coupling step.
Frequently Asked Questions (FAQs)
Q1: Can I use the cheaper 4-bromo-2-chloro-1-iodobenzene?A:NO. This will yield the wrong isomer (4-bromo-2-chloro-1-ethynylbenzene). The position of the Chlorine relative to the Alkyne is fixed by your starting material. You must verify the substitution pattern: Cl is at 1, I (to be replaced by Alkyne) is at 2, Br is at 4.
Q2: Why is my reaction turning black immediately?A: Immediate blackening suggests rapid Pd precipitation ("Pd black"). This is usually caused by insufficient degassing (oxygen presence) or poor ligand quality. Ensure your THF is peroxide-free and sparged with Nitrogen.
Q3: The deprotection with K2CO3 is taking too long (>12 hours). Can I add NaOH?A: We advise against NaOH. While faster, the strong base can attack the C-Br bond or cause polymerization of the sensitive terminal alkyne. Try increasing the K2CO3 loading to 2.0 equiv or switching the solvent to Methanol/THF (1:1) to improve solubility.
Q4: How do I remove the residual Copper? It's testing at 500 ppm.A: Standard aqueous washes are insufficient for Cu removal in alkyne synthesis. You must use a chelating wash. We recommend a 10% Ammonium Hydroxide wash (turns blue as Cu complexes) followed by a 5% EDTA wash.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[6] Chemical Reviews, 107(3), 874-922.
Nagy, E., et al. (2012). Selective Cross-Coupling of 1-Bromo-4-iodo- and 1-Chloro-4-iodobenzenes. Central European Journal of Chemistry.
Phillips, S., et al. (2016).[7] Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[7][8][9] Johnson Matthey Technology Review, 60(4), 277-286.[7]
Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. (Reference for Copper Acetylide explosion hazards).
Albéniz, A. C., & Espinet, P. (2006). Palladium in Organic Synthesis: Cross-Coupling Reactions. Encyclopedia of Inorganic Chemistry.
Technical Comparison Guide: Mass Spectrometry Analysis of 4-Bromo-1-chloro-2-ethynylbenzene
The following guide provides an in-depth technical analysis of 4-Bromo-1-chloro-2-ethynylbenzene , designed for researchers and analytical scientists in drug discovery and organic synthesis. Executive Summary 4-Bromo-1-c...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of 4-Bromo-1-chloro-2-ethynylbenzene , designed for researchers and analytical scientists in drug discovery and organic synthesis.
Executive Summary
4-Bromo-1-chloro-2-ethynylbenzene (CAS: 461432-23-5) is a halogenated aromatic alkyne frequently employed as a scaffold in Sonogashira couplings and the synthesis of bioactive heterocycles. Its analysis presents a specific challenge: the molecule is non-polar, thermally stable, and possesses a unique isotopic signature due to the simultaneous presence of Bromine and Chlorine.
This guide compares the two primary analytical "alternatives"—GC-EI-MS (Gas Chromatography-Electron Ionization) and LC-ESI-MS (Liquid Chromatography-Electrospray Ionization).
The Verdict:GC-EI-MS is the superior analytical platform for this compound.
Why? The molecule’s lack of polar functional groups makes it poorly ionizable by ESI (Electrospray Ionization). Conversely, its volatility and thermal stability make it an ideal candidate for GC, where Electron Ionization (EI) provides a definitive structural fingerprint through characteristic fragmentation and isotopic clustering.
Compound Profile & The "Fingerprint"
Before analyzing experimental data, one must understand the theoretical mass spectral behavior. The co-presence of
and creates a distinct "triplet" pattern that serves as a self-validating identity check.
Theoretical Isotopic Cluster (M, M+2, M+4)
Unlike simple hydrocarbons, this molecule does not have a single dominant molecular ion peak. The intensity ratios are governed by the natural abundance of the halogens.
Expert Insight: If your mass spectrum does not show this 77 : 100 : 23 ratio (roughly 3:4:1), you are likely analyzing a byproduct (e.g., de-halogenated impurity) or an artifact.
Comparative Analysis: GC-EI-MS vs. LC-ESI-MS
This section objectively compares the "Gold Standard" (GC-MS) against the common "Alternative" (LC-MS) to justify the methodological choice.
Method A: GC-EI-MS (Recommended)
Mechanism: Hard ionization (70 eV) bombards the neutral molecule, removing an electron to form
Comprehensive Guide to the Proper Disposal of 4-Bromo-1-chloro-2-ethynylbenzene
This document provides a detailed protocol for the safe handling and disposal of 4-Bromo-1-chloro-2-ethynylbenzene. As a halogenated aromatic compound containing a reactive ethynyl group, this chemical requires meticulou...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed protocol for the safe handling and disposal of 4-Bromo-1-chloro-2-ethynylbenzene. As a halogenated aromatic compound containing a reactive ethynyl group, this chemical requires meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.
Hazard Profile and Inherent Risks
Understanding the molecular structure of 4-Bromo-1-chloro-2-ethynylbenzene is paramount to appreciating its associated risks. The molecule combines three key functional groups, each contributing to its hazard profile:
Halogenated Benzene Ring (Bromo- and Chloro-): Halogenated organic compounds are a class of chemicals specifically regulated by environmental agencies due to their persistence and potential for environmental toxicity.[1] Many are classified as irritants and can be harmful upon inhalation, ingestion, or skin contact. Furthermore, compounds like 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene are known to be very toxic to aquatic life with long-lasting effects.[2]
Ethynyl Group (-C≡CH): The terminal alkyne functionality introduces a risk of forming potentially explosive metal acetylides, particularly with certain metals like copper, silver, and mercury.[3] This reactivity necessitates careful consideration of incompatible materials during handling and storage.
Aromatic System: The benzene core makes the compound a non-polar organic substance.
Upon thermal decomposition, halogenated organic compounds can release toxic and corrosive gases, such as hydrogen halides (HBr, HCl) and carbon oxides.[4]
Table 1: Summary of Key Hazards and Properties (Inferred)
Note: As a specific Safety Data Sheet (SDS) for 4-Bromo-1-chloro-2-ethynylbenzene is not readily available, this profile is inferred from structurally similar compounds and functional group analysis.
Property/Hazard
Description
Rationale & Causality
Physical State
Likely a solid at room temperature.
Similar substituted benzene compounds are solids (e.g., 4-Bromochlorobenzene).[5]
Health Hazards
Causes skin, eye, and respiratory irritation.[6][7] Harmful if swallowed or inhaled.
Halogenated aromatics are known irritants and toxicants.
Environmental Hazards
Potentially toxic to aquatic life with long-lasting effects.[2]
Halogenated organic compounds are persistent and can bioaccumulate.
Physical/Chemical Hazards
Risk of forming explosive acetylides with certain metals.[3]
The terminal ethynyl group is reactive towards metals like copper, silver, and mercury.
Combustion of halogenated organics liberates hydrogen halides.
Pre-Disposal Safety: Engineering Controls and PPE
Before handling 4-Bromo-1-chloro-2-ethynylbenzene for any purpose, including disposal, the following controls must be in place. This hierarchy of controls is a foundational principle of laboratory safety.[8]
Engineering Controls
Fume Hood: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood. This is critical to prevent inhalation of airborne particulates or vapors.
Safety Shower & Eyewash Station: Ensure an eyewash station and safety shower are readily accessible and unobstructed, a standard requirement for facilities using such materials.[7]
Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is dictated by the chemical's hazard profile.[9]
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. No single glove material is impervious to all chemicals, so check compatibility and change gloves immediately if contamination is suspected.[9][10]
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[10]
Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[10] Ensure legs and feet are covered with long pants and closed-toe shoes.
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required for spill cleanup or in situations where engineering controls are insufficient.
Waste Segregation and Containerization Protocol
Proper segregation is the most critical step in the disposal process. Commingling incompatible waste streams can lead to dangerous reactions and violates regulatory standards.
Waste Stream Classification
4-Bromo-1-chloro-2-ethynylbenzene is classified as a Halogenated Organic Waste . This is a distinct waste stream from non-halogenated organic waste.[11][12]
DO NOT mix with aqueous waste, acids, bases, or non-halogenated organic solvents.[11]
Select an Appropriate Container: Use a designated, leak-proof waste container with a secure, tight-fitting lid. The container material must be compatible with the chemical (e.g., glass or high-density polyethylene).
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste " and "Halogenated Organic Waste ".
Content Identification: All constituents of the waste container must be listed on the label, including the full chemical name: "4-Bromo-1-chloro-2-ethynylbenzene".
Keep Closed: The waste container must remain closed at all times except when adding waste.[15] This minimizes the release of vapors and prevents spills.
Step-by-Step Disposal Workflow
This protocol covers the disposal of the pure (neat) compound and materials contaminated with it.
Workflow Visualization
Caption: Disposal workflow for 4-Bromo-1-chloro-2-ethynylbenzene.
Detailed Protocol Steps:
Preparation:
Ensure all necessary PPE is worn correctly as described in Section 2.2.
Perform all operations within a chemical fume hood.
Locate the designated "Halogenated Organic Waste" container. If one is not available, prepare a new one according to the guidelines in Section 3.2.
Disposing of Solid Waste:
Carefully scrape any residual solid 4-Bromo-1-chloro-2-ethynylbenzene from flasks or beakers using a compatible spatula.
Place the solid waste directly into the designated halogenated waste container.
Rinse the emptied glassware with a minimal amount of a suitable non-halogenated solvent (e.g., acetone or ethanol) to remove traces. This rinsate must also be disposed of as halogenated waste.
Disposing of Contaminated Materials:
Gloves, Weighing Paper, Wipes: All disposable items that have come into direct contact with the chemical are considered hazardous waste. Place them into the same solid halogenated waste container.
Contaminated Sharps: Needles or contaminated glassware that could puncture a bag must be placed in a designated sharps container that is also labeled as halogenated hazardous waste.
Contaminated Solvents/Solutions: Any solutions containing 4-Bromo-1-chloro-2-ethynylbenzene must be collected in a designated liquid halogenated organic waste container.
Finalizing the Process:
Securely close the lid on the waste container.
Update the container's contents list with the added chemical and its approximate quantity.
Wipe down the exterior of the waste container with a damp cloth if necessary (dispose of the wipe as hazardous waste).
Store the sealed container in your lab's designated Satellite Accumulation Area (SAA), ensuring it is within secondary containment.
Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal. The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed facility.[16][17]
Spill and Emergency Procedures
In Case of Skin Contact:
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][10]
Seek immediate medical attention.
In Case of Eye Contact:
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[7]
Seek immediate medical attention.
In Case of a Spill:
Alert others in the area and evacuate if necessary.
If the spill is small and you are trained to handle it:
Ensure proper PPE is worn, including respiratory protection if needed.
Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the liquid.
Carefully sweep or scoop the absorbed material into the designated halogenated waste container.[18]
Clean the spill area with soap and water.
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Regulatory Imperatives
The procedures outlined in this guide are based on regulations set forth by major governing bodies. In the United States, this includes the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) and the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[8][19][20] 4-Bromo-1-chloro-2-ethynylbenzene, as a halogenated organic compound, falls under specific waste codes and is subject to land disposal restrictions, making professional disposal mandatory.[1][21]
References
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]
U.S. Compliance. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?. [Link]
Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
Creative Safety Supply. (2024, June 18). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
OC-Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]
Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-chloro-1-iodobenzene. [Link]
University of Pennsylvania. Halogenated Waste. [Link]
California Air Resources Board. (1998, March 16). Guidelines for Halogenated Solvents Degreasing Operations. [Link]
University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link]
AIDIC - The Italian Association of Chemical Engineering. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. [Link]
Personal protective equipment for handling 4-Bromo-1-chloro-2-ethynylbenzene
Part 1: Executive Safety Summary The Dual-Hazard Profile: Handling 4-Bromo-1-chloro-2-ethynylbenzene requires a nuanced understanding of its structure. It is not merely a halogenated aromatic; it is a functionalized term...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Summary
The Dual-Hazard Profile:
Handling 4-Bromo-1-chloro-2-ethynylbenzene requires a nuanced understanding of its structure. It is not merely a halogenated aromatic; it is a functionalized terminal alkyne .
The Halogenated Core (Br/Cl): These substituents increase lipophilicity, facilitating skin absorption and permeation through standard glove materials. They act as potent irritants to mucous membranes.[1]
The Ethynyl Group (-C≡CH): This is the critical instability factor. Terminal alkynes are high-energy functional groups prone to exothermic polymerization if heated or stored improperly. Furthermore, they can form explosive metal acetylides upon contact with copper, silver, or mercury.
Core Directive: Treat this compound as a Lachrymator , Sensitizer , and Thermally Labile agent. All operations must occur within a certified chemical fume hood.
Part 2: The Barrier Strategy (PPE)
Standard laboratory PPE is insufficient for halogenated alkynes due to their permeation potential. The following "Defense-in-Depth" strategy is required.
Hand Protection: The Permeation Defense
Standard disposable nitrile gloves (4 mil) provide only splash protection. Halogenated aromatics can permeate thin nitrile in <15 minutes.
Contact Level
Recommended Glove System
Rationale
Incidental (Splash)
Double Nitrile (Total 8-10 mil)
Outer layer acts as sacrificial barrier; inner layer protects during removal.
Prolonged (Synthesis)
Silver Shield / 4H Laminate
Multi-layer laminate offers >480 min breakthrough time against halogenated organics.
Cleaning / Spill
Viton® or Butyl Rubber
Heavy-gauge rubber resists degradation by the compound and common solvents (DCM/THF).
Ocular & Respiratory Protection[1][2][3][4][5]
Eyes:Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses do not seal against vapors or aerosols, which can cause severe lacrimation (tearing) and corneal damage.
Respiratory: All handling must occur in a Class II, Type A2 Fume Hood . If work outside the hood is unavoidable (e.g., balance calibration), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic based on exposure intensity. Note the escalation to Laminate gloves for high-exposure tasks.
Part 3: Operational Workflow
Storage & Stability
Temperature: Store at 2–8°C . Terminal alkynes can degrade or polymerize at room temperature over time.
Light: Store in amber vials. Halogenated bonds (C-Br) are photosensitive and can undergo homolytic cleavage, releasing free radicals.
Atmosphere: Store under Argon or Nitrogen. Oxygen promotes oxidative coupling (Glaser coupling) of the alkyne.
Synthesis & Handling Protocol
Context: Typically used in Sonogashira or Click Chemistry.
Preparation:
Remove vial from fridge and allow to warm to room temperature inside a desiccator to prevent condensation (water inhibits many couplings).
Grounding: Ensure all glassware is grounded. Alkynes can be static accumulators.[2]
Weighing:
Use a disposable antistatic plastic spatula .
Critical: Do NOT use metal spatulas (especially copper/brass) to avoid acetylide formation.
Weigh inside the hood using a draft shield, or close the balance door immediately.
Reaction Setup:
Dissolve the compound in degassed solvent (e.g., THF, DMF) immediately after weighing.
Blast Shield: If heating >50°C, place a blast shield in front of the reaction vessel. The ethynyl group adds thermodynamic instability.
Handling Workflow Diagram
Figure 2: Sequential handling process to minimize thermal shock and moisture introduction.
Heavy Metal Solutions (Ag, Cu, Hg) -> Explosive Acetylide risk.
Strong Bases -> Can deprotonate the alkyne, increasing reactivity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44119401, 4-Bromo-1-chloro-2-ethylbenzene (Analogous Structure Safety Data). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]